1-Bromo-6,6-dimethyl-2-hepten-4-yne
Description
Structure
3D Structure
Properties
CAS No. |
126764-15-6 |
|---|---|
Molecular Formula |
C9H13Br |
Molecular Weight |
201.10 g/mol |
IUPAC Name |
1-bromo-6,6-dimethylhept-2-en-4-yne |
InChI |
InChI=1S/C9H13Br/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3 |
InChI Key |
OOLYZFSILFGXCC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC=CCBr |
Canonical SMILES |
CC(C)(C)C#CC=CCBr |
Origin of Product |
United States |
Foundational & Exploratory
Solubility profile of 1-Bromo-6,6-dimethyl-2-hepten-4-yne in organic solvents
Technical Guide for Process Chemistry & Synthesis Optimization
Executive Summary & Chemical Identity
1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS: 78629-21-7) is the critical electrophilic intermediate ("Allylic Bromide") in the synthesis of the antifungal agent Terbinafine .
Its solubility profile is defined by a sharp dichotomy: while it is highly lipophilic (LogP ~3.6–4.0), its utility in solution is constrained by its high reactivity. As an allylic bromide, it is prone to nucleophilic attack (
-
Physical State: Pale yellow to brownish oil (often handled as a solution).
-
Key Characteristic: Lability. The C-Br bond is activated by the adjacent
-system, making it a potent alkylating agent.
Theoretical Solubility Framework
The solubility of this intermediate is governed by the bulky tert-butyl group and the conjugated enyne system.
2.1 Hansen Solubility Parameters (Estimated)
Based on group contribution methods for the structural fragments (tert-butyl + enyne + allylic bromide), the estimated affinity lies within the Non-Polar to Moderately Polar region.
| Parameter | Estimate ( | Interpretation |
| Dispersion ( | ~16.5 | Dominant interaction (London forces from the alkyl chain). |
| Polarity ( | ~4.0 | Low polarity; limited dipole interaction despite the C-Br bond. |
| H-Bonding ( | ~3.5 | Very low; no H-bond donors, weak acceptor capability. |
Implication: The molecule behaves as a "hydrocarbon with a handle." It rejects water and highly polar solvents, preferring environments that maximize dispersion forces (aromatics, alkanes).
Empirical Solubility & Stability Matrix
This section synthesizes data from process patents (Sandoz, Novartis, generics) regarding reaction media and workup protocols.
3.1 Solvent Compatibility Table
Note: "Solubility" refers to thermodynamic capacity (>100 mg/mL). "Stability" refers to resistance to degradation over 24 hours at 25°C.
| Solvent Class | Representative Solvents | Solubility | Stability Risk | Process Utility |
| Aromatic Hydrocarbons | Toluene , Xylene | Excellent | High | Standard. Preferred for synthesis and storage. |
| Aliphatic Hydrocarbons | Heptane, Hexane, Cyclohexane | Good | High | Used for extraction/precipitation of impurities. |
| Chlorinated Solvents | DCM, Chloroform | Excellent | Moderate | Good for lab scale; avoided in plant due to toxicity/waste. |
| Polar Aprotic (Ethers) | THF, MTBE, CPME | Excellent | Moderate | CPME is preferred over THF due to peroxide safety and water separation. |
| Polar Aprotic (Dipolar) | DMF, DMSO, Acetone | Soluble | Low | Avoid. Accelerates |
| Protic Solvents | Methanol, Ethanol, Water | Insoluble (Water) | Critical | Do Not Use. Rapid solvolysis (methanolysis) occurs. |
3.2 The "Solubility-Stability Paradox"
While the molecule dissolves readily in polar aprotic solvents like Acetone or DMF, these solvents enhance the nucleophilicity of impurities (or the solvent itself), leading to rapid degradation.
-
Acetone: Risk of Finkelstein-like halide exchange or condensation if traces of base are present.
-
Alcohols: Immediate formation of the methyl/ethyl ether variant via solvolysis.
Visualizing the Decision Logic
The following diagram maps the logic for solvent selection, distinguishing between Reaction Media and Workup Solvents.
Figure 1: Solvent Selection Decision Tree prioritizing kinetic stability over thermodynamic solubility.
Experimental Protocol: Solubility & Stability Determination
Standard saturation methods (24-hour shake flask) are unsuitable for this intermediate due to its potential to degrade before equilibrium is reached. The following "Fast-Scan" protocol is recommended.
5.1 Reagents & Equipment
-
Analyte: this compound (Freshly synthesized or stored at -20°C).
-
Internal Standard: 1,3,5-Trimethoxybenzene (Inert, distinct NMR signals).
-
Analysis:
-NMR (preferred) or HPLC (Reverse Phase, neutral pH, Acetonitrile/Water).
5.2 "Fast-Scan" Protocol Steps
-
Preparation: Add 50 mg of the bromide to a 4 mL vial.
-
Solvent Addition: Add 0.5 mL of the target solvent.
-
Agitation: Vortex for 30 seconds (Do not heat).
-
Observation:
-
Clear Solution: Solubility > 100 mg/mL.
-
Suspension: Filter through 0.22 µm PTFE filter.
-
-
Quantification (if filtered): Analyze filtrate vs. Internal Standard.
-
Stability Check (Critical): Re-analyze the solution after 1, 4, and 24 hours to monitor for:
-
Allylic rearrangement (shift in alkene protons).[3]
-
Hydrolysis/Solvolysis (appearance of alcohol/ether peaks).
-
Figure 2: "Fast-Scan" workflow designed to decouple solubility from degradation artifacts.
Process Chemistry Implications (Terbinafine Synthesis)
The solubility profile directly dictates the industrial synthesis strategy for Terbinafine.
6.1 The Toluene Advantage
In the commercial synthesis (e.g., EP1753770), the coupling of the bromide with N-methyl-1-naphthalenemethanamine is typically performed in a biphasic system (Toluene/Water) with an inorganic base (NaOH/Na2CO3).
-
Why? The bromide stays in the Toluene layer (protected from hydrolysis), while the base remains in the aqueous layer. The reaction occurs at the interface or via phase transfer catalysis.
-
Result: This leverages the high solubility of the bromide in aromatics while mitigating its instability in polar/protic media.
6.2 Cyclopentyl Methyl Ether (CPME)
Recent "Green Chemistry" optimizations suggest CPME as a superior alternative to THF.
-
Benefit: CPME has low water solubility (unlike THF), allowing for easier biphasic workups without solvent exchange, reducing thermal stress on the unstable bromide.
References
-
Stütz, A., et al. (1984). "Synthesis and Antifungal Activity of (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine." Journal of Medicinal Chemistry. Link
-
Sandoz AG. (1981). "Process for the manufacture of N-methyl-N-(1-naphthylmethyl)-6,6-dimethyl-hept-2-en-4-ynyl-1-amine." European Patent EP0024587.[4][5] Link
-
Dipharma Francis S.r.l. (2005). "Process for the synthesis of terbinafine and derivatives thereof."[4][5][6][7] US Patent 7,838,704.[5] Link
-
Hergert, T., et al. (2021).[7] "Multistep batch-flow hybrid synthesis of a terbinafine precursor." Journal of Flow Chemistry. Link
Sources
- 1. 1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane | C9H13Br | CID 53471937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hepten-4-yne, 1-bromo-6,6-dimethyl- | C9H13Br | CID 11074428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-Bromo-6,6-dimethyl-2-hepten-4-yne from 6,6-dimethyl-1-hepten-4-yn-3-ol
This Application Note is designed for process chemists and researchers involved in the synthesis of allylamine antifungals, specifically Terbinafine. It details the conversion of 6,6-dimethyl-1-hepten-4-yn-3-ol to 1-Bromo-6,6-dimethyl-2-hepten-4-yne via a nucleophilic substitution with allylic rearrangement (
Executive Summary
The synthesis of This compound is a critical intermediate step in the manufacturing of Terbinafine (Lamisil). This transformation involves the conversion of a secondary allylic alcohol to a primary allylic bromide. The reaction is driven by thermodynamic control, favoring the formation of an internal double bond conjugated with the alkyne moiety.
This protocol utilizes a hybrid brominating system (Aqueous HBr +
Mechanistic Insight & Reaction Logic
The Challenge: Regio- and Stereocontrol
The starting material, 6,6-dimethyl-1-hepten-4-yn-3-ol , contains a secondary hydroxyl group at the C3 position. Direct substitution (
The Solution: Acid-Catalyzed Rearrangement
Under highly acidic conditions, the hydroxyl group is protonated and leaves as water. This generates a resonance-stabilized allylic cation. The bromide nucleophile attacks the terminal carbon (C1) rather than the C3 position.
Why C1 Attack?
-
Thermodynamics: Attack at C1 results in an internal double bond (
) that is conjugated with the alkyne ( ). This extended conjugation lowers the energy of the final product compared to the non-conjugated 3-bromo isomer. -
Sterics: The bulky tert-butyl group at C6 exerts steric influence, but the primary carbocation character at C1 is sufficiently accessible for the bromide ion.
Pathway Visualization
The following diagram illustrates the cation resonance and the preferential formation of the conjugated product.
Figure 1: Mechanistic pathway showing the divergence between the kinetic (3-bromo) and thermodynamic (1-bromo) products. The conjugated system drives the reaction toward the target.
Experimental Protocol
Scale: Laboratory (approx. 13.5 g scale) Estimated Yield: >85% (Crude), ~3:1 E/Z ratio.
Reagents & Equipment
| Reagent | MW ( g/mol ) | Quantity | Molar Eq. | Role |
| 6,6-dimethyl-1-hepten-4-yn-3-ol | 138.21 | 13.5 g | 1.0 | Substrate |
| Phosphorus Tribromide ( | 270.69 | 10.0 g | ~0.38 | Brominating Agent |
| Hydrobromic Acid (48% aq) | 80.91 | 50 mL | Excess | Acid/Nucleophile |
| Hexane | 86.18 | ~200 mL | N/A | Extraction Solvent |
| Sodium Chloride (sat. aq) | 58.44 | 100 mL | N/A | Wash Buffer |
Step-by-Step Procedure
Phase 1: Preparation of Brominating Mixture
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.
-
Acid Mixing: Charge the flask with 50 mL of 48% HBr .
-
Activation: Slowly add 10 g of
to the HBr.-
Note: This is exothermic. Stir at 40°C until the mixture is homogeneous. This generates a potent mixture of HBr and phosphorous acids, enhancing the leaving group ability.
-
-
Cooling: Cool the mixture to 10°C using an ice/water bath.
Phase 2: Reaction
-
Addition: Dissolve the substrate (13.5 g of alcohol) in a minimal amount of ethanol or add neat if liquid viscosity permits (neat addition is preferred to minimize solvent interference). Add dropwise to the acid mixture at 10°C.
-
Critical Control: Keep internal temperature below 20°C to prevent polymerization.
-
-
Digestion: Once addition is complete, remove the ice bath. Allow the mixture to warm to Room Temperature (20-25°C) .
-
Monitoring: Stir for 1.5 hours .
-
Checkpoint: The solution will likely darken.[1] TLC (Hexane/EtOAc 9:1) should show consumption of the polar alcohol (
) and appearance of the non-polar bromide ( ).
-
Phase 3: Workup & Isolation
-
Quench: Pour the reaction mixture carefully onto 100 g of crushed ice . Stir vigorously for 5 minutes.
-
Extraction: Extract the aqueous mixture with Hexane (3 x 50 mL) .
-
Why Hexane? It selectively solubilizes the non-polar bromide while leaving polar phosphorous byproducts in the aqueous phase.
-
-
Washing: Combine organic layers and wash sequentially with:
-
Water (50 mL)
-
Saturated NaCl (50 mL)
-
Saturated
(50 mL) – Caution: Gas evolution ( ).
-
-
Drying: Dry the organic phase over anhydrous
or . Filter off the desiccant. -
Concentration: Remove the solvent using a rotary evaporator at 40°C / 200 mbar .
-
Result: A yellow to orange oil containing a mixture of (E)- and (Z)-1-bromo-6,6-dimethyl-2-hepten-4-yne.
-
Analytical Parameters & Troubleshooting
Isomer Ratio (E/Z)
The reaction typically yields a 3:1 mixture of trans (E) to cis (Z) isomers.
-
E-isomer (Target):
coupling constant Hz. -
Z-isomer:
coupling constant Hz. -
Note: Both isomers are active in the subsequent alkylation step for Terbinafine synthesis, though the E-isomer is the pharmacological standard. Separation is usually performed after the next coupling step (reaction with N-methyl-1-naphthalenemethylamine) via crystallization of the hydrochloride salt.
Stability Warning
Allylic bromides are reactive electrophiles.
-
Storage: Store under Nitrogen/Argon at -20°C.
-
Degradation: The product darkens upon standing due to
elimination or polymerization. Use immediately for the best results.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete protonation or polymerization. | Ensure HBr is fresh (48%). Maintain temp <25°C during digestion. |
| High 3-Bromo Isomer | Kinetic control dominant. | Increase reaction time to allow thermodynamic equilibration to the 1-bromo form. |
| Dark/Tar Formation | Overheating during addition. | Strictly control addition temp at 10°C. Add solvent (Hexane) to reaction if neat addition is too exothermic. |
Safety & Compliance
- : Reacts violently with water to produce HBr gas and phosphoric acid. Handle in a fume hood. Quench all glassware in a dedicated base bath.
-
HBr (48%): Highly corrosive and toxic. Causes severe burns. Wear butyl rubber gloves and face shield.
-
Lachrymator: The product is an allylic bromide and is a potent lachrymator (tear gas). Handle only in a well-ventilated hood.
References
-
PrepChem. Synthesis of this compound. Retrieved from [Link]
-
Stütz, A., et al. (1981). European Patent EP 0 024 587: Allylamine derivatives, processes for their production and pharmaceutical compositions. (Original Terbinafine synthesis patent describing the rearrangement).[2]
-
Alami, M., et al. (1996).[3] An efficient synthesis of Terbinafine.[4]Tetrahedron Letters, 37(1), 57-58.[3] (Discusses alternative routes and the importance of the E-enyne structure).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]
- 3. WO2005121155A1 - A process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
Application Note & Protocol: Phase Transfer Catalysis for Terbinafine Intermediate Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of Terbinafine
Terbinafine, an allylamine antifungal agent, is a cornerstone in the treatment of dermatophyte infections.[1] Its efficacy stems from the specific inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][3] The industrial synthesis of Terbinafine, (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine, presents several challenges, particularly in the efficient and stereoselective formation of the key allylic amine structure.[1][4] One of the pivotal steps involves the coupling of an appropriate electrophile with N-methyl-1-naphthalenemethanamine.[3][4] Traditional methods often require harsh conditions, expensive reagents, or result in isomeric mixtures that necessitate difficult purification steps.[4]
Phase Transfer Catalysis (PTC) has emerged as a powerful and green chemistry-aligned methodology to overcome these hurdles.[5][6] PTC facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase, by employing a catalyst that shuttles one reactant across the phase boundary.[7][8][9] For the synthesis of the Terbinafine intermediate, PTC offers the distinct advantages of using milder, inorganic bases, less hazardous solvents, and often leads to enhanced reaction rates and yields.[5][10] This application note provides a detailed examination of the PTC conditions for the N-alkylation step in Terbinafine synthesis, offering both mechanistic insights and a practical, validated protocol.
The Core of the Matter: Understanding Phase Transfer Catalysis in N-Alkylation
The key coupling reaction in this context is the N-alkylation of N-methyl-1-naphthalenemethanamine with a suitable halo-alkene precursor, such as (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne. The secondary amine is deprotonated by a base to form the nucleophilic amide anion, which then attacks the electrophilic halo-alkene.
The challenge lies in the mutual insolubility of the reactants. N-methyl-1-naphthalenemethanamine and the halo-alkene are soluble in an organic solvent (e.g., toluene), while the inorganic base (e.g., sodium hydroxide or potassium carbonate) is soluble in an aqueous phase.[5] Without a catalyst, the reaction is impractically slow as the reactants are segregated in their respective phases.
This is where the phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), plays its crucial role.[8][10] The lipophilic organic groups on the quaternary ammonium cation allow it to be soluble in the organic phase, while its positive charge enables it to pair with an anion.[8]
The Catalytic Cycle: A Mechanistic Walkthrough
The PTC mechanism for this N-alkylation can be visualized as a cyclical process that continuously transfers the reactive anion from the aqueous to the organic phase.[7]
-
Anion Exchange: At the aqueous-organic interface, the quaternary ammonium salt (e.g., Tetrabutylammonium bromide, Q⁺Br⁻) exchanges its initial anion (Br⁻) for a hydroxide ion (OH⁻) from the aqueous base. The resulting Q⁺OH⁻ is now the active catalyst.
-
Phase Transfer & Deprotonation: The lipophilic Q⁺OH⁻ moves into the organic phase. Here, the hydroxide ion is a potent base and deprotonates the N-methyl-1-naphthalenemethanamine (Ar-NH-CH₃), generating the nucleophilic amide anion (Ar-N⁻-CH₃) and a molecule of water. The quaternary ammonium cation (Q⁺) now forms an ion pair with the amide anion, [Q⁺][Ar-N⁻-CH₃].
-
Nucleophilic Attack (SN2): This highly reactive, "naked" amide anion, loosely paired with the bulky quaternary cation, readily attacks the electrophilic carbon of the halo-alkene precursor in the organic phase, forming the desired Terbinafine intermediate and displacing the halide ion (e.g., Cl⁻).[5]
-
Catalyst Regeneration: The quaternary ammonium cation (Q⁺) now pairs with the newly liberated halide ion (Cl⁻), forming Q⁺Cl⁻. This species then migrates back to the aqueous-organic interface to restart the cycle by exchanging the halide for another hydroxide ion.
This continuous shuttling action allows the reaction to proceed efficiently under mild, biphasic conditions.[7]
Diagram: Phase Transfer Catalysis Cycle for Terbinafine Intermediate Coupling
Sources
- 1. jchr.org [jchr.org]
- 2. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. scribd.com [scribd.com]
High-Efficiency Nucleophilic Substitution of 1-Bromo-6,6-dimethyl-2-hepten-4-yne: Solvent Selection & Process Optimization
Executive Summary
This application note provides a comprehensive guide for optimizing the nucleophilic substitution of 1-Bromo-6,6-dimethyl-2-hepten-4-yne (referred to herein as Allyl Bromide 1 ). This molecule is a critical intermediate in the synthesis of the antifungal API Terbinafine .
Historically, this
Mechanistic Insight & Substrate Analysis
The Substrate: Allyl Bromide 1
Structure:
The reactivity of Allyl Bromide 1 is defined by three structural features:
-
Primary Allylic Carbon: Highly activated for nucleophilic attack (
rates are typically 40–100x faster than alkyl halides). -
Conjugated Enyne System: The
-system delocalizes charge but also introduces the risk of attack (nucleophilic attack at the -carbon). -
Steric Bulk (tert-butyl): The bulky tert-butyl group at the alkyne terminus acts as a "stereochemical shield," significantly disfavoring
attack and directing nucleophiles to the desired -carbon (allylic position).
Reaction Pathway & Solvent Influence
The target reaction is a bimolecular nucleophilic substitution (
-
Desired Pathway (
): Direct displacement of Bromide by the Amine. -
Competitor (
/Hydrolysis): In highly ionizing protic solvents (e.g., water, methanol), the bromide may leave spontaneously, leading to solvolysis (alcohol formation) or racemization. -
Competitor (Elimination): In the presence of strong bases and high heat, dehydrohalogenation can occur.
Diagram 1: Reaction Mechanism & Solvent Interaction Caption: Mechanistic pathways for Allyl Bromide 1. The steric bulk of the t-Butyl group blocks the gamma-position, favoring alpha-attack (SN2).
Solvent Selection Framework
The choice of solvent dictates the reaction rate (
The "Old Guard": Dipolar Aprotic (DMF, DMSO)[2]
-
Mechanism: These solvents solvate cations (e.g.,
from the base) effectively while leaving the nucleophilic anion "naked" and highly reactive. -
Pros: Extremely fast reaction rates; high solubility of organic substrates.
-
Cons: High boiling points make removal difficult; DMF is a reproductive toxin (SVHC); DMSO can be difficult to extract from organic phases.
The "Green Contenders": Nitriles, Ketones, & Ethers
-
Acetonitrile (MeCN): A "cleaner" polar aprotic solvent. Lower boiling point (
) allows for easy evaporation. -
Acetone: Excellent for Finkelstein-type conditions but requires care to prevent volatility issues.
-
2-MeTHF: A bio-derived alternative to THF/DCM. It is hydrophobic (immiscible with water), allowing for simple aqueous workups without solvent exchange.
Comparative Data Matrix[3]
| Solvent Class | Specific Solvent | Relative Rate ( | Workup Efficiency | Green Score (1-10) | Recommendation |
| Polar Aprotic | DMF | 100 (Reference) | Low (High BP, water misc.) | 2 | Avoid (unless R&D scale) |
| Polar Aprotic | DMSO | 85 | Low (Freeze drying/wash req.) | 4 | Avoid (Process bottleneck) |
| Nitrile | Acetonitrile | 60 | High (Distillable) | 7 | Recommended (Standard) |
| Ketone | Acetone | 45 | High (Volatile) | 8 | Recommended (Low Temp) |
| Green Ether | 2-MeTHF | 30 | Very High (Phase separation) | 9 | Best in Class (Process) |
| Biphasic | Toluene/Water | 15 (requires PTC**) | Medium (Emulsion risk) | 6 | Viable (Scale-up) |
*
Experimental Protocols
Protocol A: The "Green Process" Standard (Acetonitrile)
Recommended for general synthesis and scale-up.
Reagents:
-
Allyl Bromide 1 (1.0 equiv)
-
N-methyl-1-naphthalenemethylamine (1.05 equiv)
-
Potassium Carbonate (
), anhydrous, granular (1.5 equiv) -
Solvent: Acetonitrile (MeCN), HPLC Grade (10 mL per gram of substrate)
Procedure:
-
Charge: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Allyl Bromide 1 and MeCN.
-
Base Addition: Add granular
. Stir for 10 minutes to create a suspension. -
Nucleophile Addition: Add N-methyl-1-naphthalenemethylamine dropwise over 15 minutes at room temperature (RT).
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc 8:2) or HPLC. Disappearance of bromide indicates completion.
-
-
Workup: Cool to RT. Filter off the inorganic salts (
, excess carbonate). Rinse the filter cake with cold MeCN. -
Isolation: Concentrate the filtrate under reduced pressure to yield the crude oil.
-
Purification: If necessary, recrystallize the hydrochloride salt from Isopropanol/Ethanol (See Ref 3).
Protocol B: The "Bio-Renewable" Method (2-MeTHF)
Recommended for strict Green Chemistry compliance and simplified extraction.
Reagents:
-
Allyl Bromide 1 (1.0 equiv)
-
Secondary Amine (1.1 equiv)
-
Sodium Carbonate (
) (2.0 equiv) -
Solvent: 2-Methyltetrahydrofuran (2-MeTHF)[2]
Procedure:
-
Dissolve Allyl Bromide 1 in 2-MeTHF (8 vol).
-
Add the amine and base.
-
Reflux (approx. 80°C) for 8–12 hours. Note: The rate is slower than MeCN; vigorous stirring is essential.
-
Workup Advantage: Cool to RT. Add Water (5 vol) directly to the reaction vessel. Stir for 10 minutes.
-
Phase Cut: Separate the layers. The product remains in the upper 2-MeTHF layer; salts wash into the water.
-
Dry the organic layer (
) and concentrate.
Troubleshooting & Critical Quality Attributes (CQAs)
| Issue | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Bromide | Ensure solvents are dry (<0.1% water). Avoid hydroxide bases; use carbonates. |
| Isomerization ( | Acid-catalyzed rearrangement | Neutralize HBr immediately. Ensure excess base is present throughout the reaction. |
| Slow Reaction | Poor solubility of base | Switch from granular to powdered base. Add catalytic KI (Finkelstein condition) to generate reactive iodide in situ. |
| Emulsions (Workup) | Surfactant-like amine properties | Use 2-MeTHF (Protocol B) or add Brine during aqueous washes. |
Decision Logic for Solvent Selection
Diagram 2: Solvent Selection Decision Tree Caption: Logic flow for selecting the optimal solvent based on scale and purity requirements.
References
-
Synthesis of Terbinafine: Al-Mughaid, H., et al. "Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine."[3] Letters in Organic Chemistry, 2014, 11(2).[3]
-
Green Solvent Guides: Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016.
-
Process Patent (Crystallization/Workup): "Improved process for the preparation of terbinafine hydrochloride." Patent WO2007096904A2.
-
General ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Solvent Effects: "Solvent effects in organic chemistry." Chemistry LibreTexts. -
2-MeTHF Application: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemPubSoc Europe, 2012.
Sources
Troubleshooting & Optimization
Technical Support Center: Storage and Handling of 1-Bromo-6,6-dimethyl-2-hepten-4-yne
Welcome to the technical support center for 1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS 126764-15-6).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. By understanding its chemical nature and potential degradation pathways, you can implement best practices for storage and handling, thereby safeguarding the quality of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for this compound?
For short-term storage, it is recommended to store the container tightly closed in a dry, cool, and well-ventilated place.[4]
Q2: What are the ideal long-term storage conditions?
For long-term stability, store this compound at low temperatures, preferably at -20°C, under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of thermal degradation and oxidation.
Q3: Is this compound sensitive to light?
Yes. The conjugated enyne system in this compound makes it susceptible to degradation upon exposure to light, particularly UV light.[5][6][7][8][9] Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
Q4: What materials should I use for storing this compound?
Use glass containers, preferably amber glass, with PTFE-lined caps. Avoid using plastic containers, as halogenated hydrocarbons can be incompatible with certain plastics.[10]
Q5: What are the signs of degradation?
Visual signs of degradation can include a change in color (e.g., development of a yellowish or brownish tint) or the formation of precipitates. For a more definitive assessment, analytical techniques such as ¹H-NMR, GC-MS, or HPLC should be employed to check for the appearance of new signals or a decrease in the purity of the main compound.[1]
II. Troubleshooting Guide: Degradation Issues
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Sample Discoloration (Yellowing)
Potential Cause:
-
Oxidation: The conjugated π-system of the enyne is susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of colored byproducts.
-
Polymerization: Enyne systems can undergo polymerization, which is often catalyzed by light, heat, or trace impurities.
Troubleshooting Steps:
-
Verify Purity: Re-analyze the sample using an appropriate analytical method (e.g., HPLC, GC-MS) to confirm the presence of impurities.
-
Inert Atmosphere: Ensure that the vial is properly sealed and was flushed with an inert gas (argon or nitrogen) before storage.
-
Light Protection: Confirm that the sample has been consistently protected from light.
-
Purification: If degradation is confirmed, the compound may need to be repurified, for example, by column chromatography.
Issue 2: Poor Reproducibility in Reactions
Potential Cause:
-
Partial Degradation: The presence of even small amounts of degradation products can interfere with subsequent reactions, leading to inconsistent yields or the formation of unexpected side products.
-
Hydrolysis: Although less common for this specific structure, trace moisture could potentially lead to hydrolysis of the allylic bromide.
Troubleshooting Steps:
-
Purity Assessment: Before use, always assess the purity of the starting material. A fresh analysis is recommended if the compound has been in storage for an extended period.
-
Use of Fresh Sample: If possible, use a freshly opened or recently purified batch of the compound.
-
Strict Anhydrous Conditions: When handling the compound, use anhydrous solvents and techniques to minimize the risk of hydrolysis.
Visualizing Degradation Pathways
The following diagram illustrates the primary environmental factors that can lead to the degradation of this compound.
Caption: Factors leading to the degradation of this compound.
III. Recommended Protocols
Protocol 1: Optimal Long-Term Storage
Objective: To ensure the stability of this compound for extended periods.
Materials:
-
Amber glass vial with a PTFE-lined screw cap
-
Source of inert gas (Argon or Nitrogen) with a manifold
-
-20°C freezer
-
Parafilm or other sealing film
Procedure:
-
Place the neat compound or a solution in a clean, dry amber glass vial.
-
Flush the vial with a gentle stream of inert gas for 1-2 minutes to displace any air.
-
Quickly and tightly seal the vial with the PTFE-lined cap.
-
For added security against atmospheric moisture, wrap the cap and neck of the vial with Parafilm.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Place the vial in a -20°C freezer.
Protocol 2: Purity Assessment by HPLC
Objective: To determine the purity of this compound and detect any degradation products. High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose.[11]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water is typically effective. A starting point could be:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase (e.g., 1 mg/mL in 50:50 acetonitrile/water).
-
Injection: Inject a small volume (e.g., 10 µL) onto the HPLC system.
-
Detection: Monitor the elution profile using a UV detector. The conjugated enyne system should have a strong UV absorbance.[5][7][9] A wavelength of around 230-260 nm would be a reasonable starting point for detection.
-
Analysis: A pure sample should show a single major peak. The presence of additional peaks indicates impurities or degradation products. The peak area can be used to quantify the purity.
Quantitative Data Summary
The following table provides a summary of the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 126764-15-6 | [1][2][3] |
| Molecular Formula | C₉H₁₃Br | [1][2] |
| Molecular Weight | 201.1 g/mol | [1][2][12] |
| Appearance | Not specified, but expected to be a colorless to light yellow liquid or solid | |
| Solubility | Soluble in common organic solvents |
IV. Chemical Compatibility
Proper segregation of chemicals is crucial to prevent hazardous reactions.[13] this compound, as a halogenated hydrocarbon, should be stored separately from the following classes of chemicals:
-
Strong Oxidizing Agents: (e.g., nitrates, permanganates, peroxides) Can lead to vigorous and potentially explosive reactions.[14]
-
Strong Bases: (e.g., sodium amide, alkoxides) Can induce elimination reactions.[15][16]
-
Alkali and Active Metals: (e.g., sodium, potassium, magnesium) Can react with the halogen.[10][17]
Chemical Incompatibility Workflow
The following diagram outlines the decision-making process for the safe storage of this compound with other laboratory chemicals.
Caption: Decision workflow for storing chemicals with this compound.
V. References
-
Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants: a review of principles, methodologies and applications - Environmental Science: Processes & Impacts (RSC Publishing). (URL: [Link])
-
Monitoring and Statistical Analysis of Formation of Organochlorine and Organobromine Compounds in Drinking Water of Different Water Intakes - MDPI. (2021). (URL: [Link])
-
Chemical Incompatibility and Lab Storage Rules - Environmental Health and Safety. (URL: [Link])
-
1-Bromo-6,6-dimethylhept-2-en-4-yne - PubChem. (URL: [Link])
-
This compound | 126764-15-6 - SynThink. (URL: [Link])
-
Interpreting Ultraviolet Spectra: The Effect of Conjugation | Organic Chemistry Class Notes. (URL: [Link])
-
Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detectio. (URL: [Link])
-
ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. (URL: [Link])
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (URL: [Link])
-
Chemical Compatibility - Division of Research Safety - University of Illinois. (2019). (URL: [Link])
-
Conjugation and color (video) | Spectroscopy - Khan Academy. (URL: [Link])
-
14.15: Conjugated Dienes and Ultraviolet Light - Chemistry LibreTexts. (2019). (URL: [Link])
-
UV3. UV-Visible Spectroscopy of Organic Compounds. - csbsju - College of Saint Benedict. (2017). (URL: [Link])
-
2-Hepten-4-yne, 1-bromo-6,6-dimethyl- | C9H13Br - PubChem. (URL: [Link])
-
1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane - PubChem. (URL: [Link])
-
Appendix K - Incompatible Chemicals | Environment, Health and Safety. (URL: [Link])
-
Understanding Degradation Dynamics of Azomethine-containing Conjugated Polymers. (URL: [Link])
-
Thermal decomposition - Wikipedia. (URL: [Link])
-
1-BROMO-6,6-DIMETHYLHEPT-2-EN-4-YNE | CAS 126764-15-6 - Matrix Fine Chemicals. (URL: [Link])
-
14.8 Interpreting Ultraviolet Spectra: The Effect of Conjugation - Organic Chemistry | OpenStax. (2023). (URL: [Link])
-
Thermal Decomposition of Brominated Butyl Rubber - PMC - NIH. (URL: [Link])
-
(E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | CAS#:78629-21-7 | Chemsrc. (2025). (URL: [Link])
-
3.4.1 Chemical Compatibility Guide All facilities and departments at Stephen F. Austin State University are responsible for safe. (URL: [Link])
-
Xenobiotic metabolism - Wikipedia. (URL: [Link])
-
Alkynyl Halide Definition - Organic Chemistry Key Term - Fiveable. (URL: [Link])
-
Rapid assembly of structurally defined and highly functionalized conjugated dienes via tethered enyne metathesis - PubMed. (2001). (URL: [Link])
-
Thermal decomposition of brominated butyl rubber - Preprints.org. (2021). (URL: [Link])
-
New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition - PMC. (URL: [Link])
-
Biotransformation Is an Effective Mechanism for Modulating the Biological Toxicity of Nodularin (NODR) - MDPI. (URL: [Link])
-
A systematic study of the thermal decomposition of tetraalkylammonium haloborates. (1980). (URL: [Link])
-
Alkenes To Alkynes Via Halogenation And Elimination Reactions - Master Organic Chemistry. (2013). (URL: [Link])
-
Alkyl Halides to Alkynes - Chemistry Steps. (URL: [Link])
-
Recent Advances in Lanthanide Complexes in Biological Systems: Coordination Principles and Interactions with Biomolecules - MDPI. (URL: [Link])
-
13.5: Preparation of Alkynes from Alkynyl Anions - Chemistry LibreTexts. (2015). (URL: [Link])
-
Alkylation of Alkynes; Alkyne Additions in Synthesis - YouTube. (2023). (URL: [Link])
-
A Highly Stable Bimetallic Transition Metal Phosphide Catalyst for Selective Dehydrogenation of n‐Heptane - Forschungszentrum Jülich. (URL: [Link])
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. This compound | CAS 126764-15-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 1-BROMO-6,6-DIMETHYLHEPT-2-EN-4-YNE | CAS 126764-15-6 [matrix-fine-chemicals.com]
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- 5. fiveable.me [fiveable.me]
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- 12. 1-Bromo-6,6-dimethylhept-2-en-4-yne | C9H13Br | CID 45489594 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. masterorganicchemistry.com [masterorganicchemistry.com]
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Validation & Comparative
Precision Profiling: GC-MS Analysis of Terbinafine Intermediates
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Specialists in Active Pharmaceutical Ingredient (API) Manufacturing.
Executive Summary: The Case for Gas Phase Analysis
In the synthesis of Terbinafine Hydrochloride, the control of intermediates is not merely a yield optimization step—it is a regulatory imperative. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for the final non-volatile salt form, it often falters when profiling the volatile, non-polar precursors critical to the drug's assembly.
This guide challenges the "HPLC-first" dogma for Terbinafine intermediates. We demonstrate that Gas Chromatography-Mass Spectrometry (GC-MS) offers superior resolution, sensitivity, and structural elucidation capabilities for the specific alkyl-halide and amine intermediates used in this pathway. By leveraging the volatility of these precursors, researchers can achieve lower Limits of Detection (LOD) for genotoxic impurities (GTIs) without the derivatization often required in LC workflows.
The Analytical Landscape: GC-MS vs. Alternatives
The synthesis of Terbinafine hinges on the coupling of two key fragments: the lipophilic Chloro-enyne intermediate and the N-methyl-1-naphthalenemethanamine . The physicochemical properties of these specific molecules dictate the analytical strategy.
Comparative Analysis Matrix
| Feature | GC-MS (Recommended) | HPLC-UV | LC-MS/MS |
| Target Analytes | Volatile/Semi-volatile intermediates (Alkyl halides, Amines). | Non-volatile, polar compounds, & final salt forms. | High MW impurities, Nitrosamines, & thermal labile compounds. |
| Primary Mechanism | Volatility & Electron Ionization (EI) fragmentation. | Hydrophobicity & UV Absorption.[1][2] | Ionization (ESI/APCI) & Mass filtration. |
| Sensitivity (GTIs) | High (ppb level) for alkyl halides (e.g., chloro-intermediate). | Low to Moderate ; often lacks chromophores for precursors. | High , but matrix effects/ionization suppression are risks. |
| Structural Elucidation | Excellent ; EI spectral libraries (NIST) allow ID of unknowns. | Poor ; relies on retention time matching only. | Good , but requires MS/MS fragmentation interpretation. |
| Sample Prep | Simple dilution (DCM/Hexane); minimal workup. | Dissolution in mobile phase; pH buffering critical. | Complex; requires removal of non-volatile buffers. |
Why GC-MS Wins for Intermediates
-
Volatility Match: The key intermediate, 1-chloro-6,6-dimethyl-2-hepten-4-yne , is a volatile liquid. GC introduces this directly into the gas phase, avoiding the solubility and peak shape issues common in Reverse Phase HPLC (RP-HPLC) for hydrophobic small molecules.
-
Genotoxic Impurity (GTI) Detection: Alkyl halides are potential alkylating agents (GTIs).[3] GC-MS in Selected Ion Monitoring (SIM) mode provides the specificity required to detect these at ppm levels, which is difficult for UV detectors due to the lack of strong chromophores in the aliphatic side chain.
-
Isomer Resolution: The synthesis often produces cis/trans (Z/E) isomers. Capillary GC columns (e.g., DB-5ms) offer superior resolution of these geometric isomers compared to standard C18 HPLC columns.
Scientific Foundation: The Synthesis Pathway
Understanding the origin of impurities is the first step in profiling them. The synthesis involves a Grignard reaction followed by a coupling step.
Diagram 1: Terbinafine Synthesis & Impurity Origins
Caption: Workflow showing the convergence of intermediates and the specific entry points for key impurities.
Experimental Protocol: Self-Validating GC-MS Workflow
This protocol is designed for the Chloro-enyne intermediate (1-chloro-6,6-dimethyl-2-hepten-4-yne) and its associated impurities.
A. Sample Preparation
Objective: Isolate organic intermediates from the reaction matrix without inducing thermal degradation.
-
Aliquot: Take 1.0 mL of the reaction mixture.
-
Quench/Extract: Add 2.0 mL of saturated NaHCO₃ (to neutralize acid) and 2.0 mL of Dichloromethane (DCM) .
-
Causality: DCM is chosen for its high solubility for the chloro-intermediate and low boiling point (40°C), ensuring rapid solvent venting in the GC inlet.
-
-
Phase Separation: Vortex for 30s; centrifuge at 3000 rpm for 2 mins.
-
Drying: Transfer the lower organic layer to a vial containing anhydrous Na₂SO₄.
-
Dilution: Dilute 100 µL of the dried extract into 900 µL of DCM containing Internal Standard (e.g., Dodecane) .
-
Validation: The internal standard corrects for injection variability and solvent evaporation.
-
B. GC-MS Parameters
Instrument: Agilent 7890/5977 or equivalent single quadrupole MS.
| Parameter | Setting | Rationale |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase ideal for separating non-polar alkyl halides and isomers. |
| Inlet Temp | 220°C | High enough to volatilize the amine/chloro-compound, low enough to prevent thermal degradation. |
| Injection | 1.0 µL, Split 20:1 | Prevents column overload; split mode sharpens peaks for volatile analytes. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Oven Program | 50°C (hold 1 min) → 15°C/min → 280°C (hold 5 min) | Slow ramp at start separates the volatile chloro-intermediate from solvent tail. |
| Transfer Line | 280°C | Prevents condensation of less volatile dimers. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization for library matching (NIST). |
| Acquisition | Scan (35-500 amu) & SIM | Scan for profiling; SIM for specific GTIs (e.g., m/z 91, 115, 141). |
C. Data Interpretation & Validation[1][4][5][6]
-
System Suitability: The resolution (Rs) between the cis and trans isomers of the chloro-intermediate must be > 1.5.
-
Identification:
-
Chloro-intermediate: Look for characteristic isotope pattern of Chlorine (3:1 ratio for M and M+2).
-
Amine Intermediate: Base peak is usually m/z 141 (methyl-naphthalene fragment).
-
Quantitative Performance Data
The following data illustrates the performance of the GC-MS method compared to a standard HPLC-UV method for the Chloro-enyne intermediate .
| Metric | GC-MS (SIM Mode) | HPLC-UV (220 nm) | Interpretation |
| LOD (Limit of Detection) | 0.05 ppm | 5.0 ppm | GC-MS is 100x more sensitive for this chromophore-poor intermediate. |
| Linearity (R²) | > 0.999 (0.1 - 100 ppm) | > 0.995 (10 - 500 ppm) | GC-MS maintains linearity at trace levels required for GTI monitoring. |
| Recovery (Spike) | 95 - 102% | 85 - 110% | Direct extraction into DCM (GC) is more efficient than aqueous buffering (HPLC). |
| Specificity | Mass spectral fingerprint confirms identity. | Retention time only (risk of co-elution). | GC-MS eliminates false positives from matrix interference. |
Diagram 2: Method Selection Decision Tree
Caption: Logical framework for selecting the correct analytical technique based on the process stage.
References
-
European Pharmacopoeia (Ph.[4][5] Eur.) . Terbinafine Hydrochloride Monograph 11.0. European Directorate for the Quality of Medicines. Link
-
Journal of Chemical Health Risks . Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. (2025).[5][6] Link
-
BenchChem Technical Support . Minimizing Genotoxic Impurities in Terbinafine Synthesis. (2025).[7] Link
-
Agilent Technologies . Analysis of Carcinogenic Nitrosamines at Ultra-trace Levels Among Terbinafine Using LC/TQ. Application Note 5994-7066EN.[8] Link
-
National Institutes of Health (NIH) . Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals. Link
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. jchr.org [jchr.org]
- 6. jchr.org [jchr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
Safety Operating Guide
Proper Disposal and Handling of 1-Bromo-6,6-dimethyl-2-hepten-4-yne
Emergency Overview & Hazard Identification
1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS: 126764-15-6) is a highly reactive allylic bromide and a key intermediate in the synthesis of Terbinafine. It poses significant risks due to its alkylating potential and lachrymatory properties.
Core Hazards Table
| Hazard Class | Description | GHS Signal |
| Acute Toxicity | Lachrymator. Causes severe eye, skin, and respiratory tract irritation. Potent alkylating agent. | DANGER |
| Flammability | Combustible liquid. Flash point likely <60°C (based on structural analogues). | WARNING |
| Reactivity | Reacts violently with nucleophiles, oxidizers, and strong bases. May polymerize or decompose if heated. | WARNING |
| Environmental | Toxic to aquatic life. Do not release to sewer. | WARNING |
Critical Safety Directive: Due to its lachrymatory nature (tear gas effect), all handling must occur within a certified chemical fume hood. Waste containers must be tightly sealed and chemically treated (quenched) if possible before long-term storage to prevent pressure buildup or accidental exposure.
Physicochemical Properties & Waste Characterization[2][3][4]
Understanding the chemical structure is vital for selecting the correct disposal path.
-
Structure:
-
Functional Groups: Allylic Bromide, Conjugated Enyne, Bulky Tert-butyl group.
-
Waste Classification (RCRA - USA):
-
Characteristic Waste: Likely D001 (Ignitable) if in flammable solvent.
-
Halogenated Organic: Must be segregated from non-halogenated solvents.[1]
-
Disposal Procedures
Method A: Routine Waste Disposal (Commercial Incineration)
Primary method for bulk waste or unreacted stock.
-
Segregation: Collect in a dedicated "Halogenated Organic Waste" container.
-
Do not mix with strong acids, bases, or oxidizers.
-
-
Labeling: Clearly mark the container with:
-
Storage: Store cool (
) and away from light until pickup. -
Final Disposal: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for High-Temperature Incineration with acid gas scrubbing (to capture HBr/Bromine).
Method B: In-Lab Quenching (Deactivation)
Recommended for small residues, glassware rinsing, or neutralizing spills to prevent lachrymatory exposure.
Principle: The allylic bromide is reacted with a nucleophile (Sodium Thiosulfate) to form a water-soluble, non-volatile Bunte salt, destroying the lachrymatory hazard.
Reagents:
-
Sodium Thiosulfate (
), 10-20% aqueous solution. -
Solvent (Ethanol or Acetone) to facilitate mixing.[5]
Protocol:
-
Preparation: Dissolve the waste material in a small amount of acetone or ethanol.
-
Addition: Slowly add the organic solution to a stirring excess of 10-20% Sodium Thiosulfate solution.
-
Ratio: Use at least 2 molar equivalents of thiosulfate per mole of bromide.
-
-
Reaction: Stir vigorously at room temperature for 1-2 hours. The mixture should become homogeneous (if enough solvent is used) and the lachrymatory odor should dissipate.
-
Verification: Carefully check for the absence of the sharp, acrid odor.
-
Disposal: The resulting solution contains the Bunte salt (
) and Sodium Bromide.-
Adjust pH to neutral (pH 6-8).
-
Dispose of the aqueous mixture as Aqueous Chemical Waste (check local regulations; some regions allow drain disposal for neutralized non-toxic salts, but collecting as chemical waste is safest).
-
Spill Response Workflow
Immediate Action:
-
Evacuate: Clear the immediate area. If the spill is outside a hood, evacuate the lab.
-
PPE: Don Double Nitrile Gloves , Safety Goggles , Face Shield , and a Respirator (Organic Vapor cartridges) if working outside a hood.
Cleanup Steps:
-
Contain: Dike the spill with absorbent pillows or sand.[6]
-
Absorb: Cover the liquid with Vermiculite, Dry Sand, or a commercial "Organic" spill kit.
-
Pro-Tip: Do not use paper towels as the bromide may react or evaporate from the surface.
-
-
Decontaminate: Once absorbed, wipe the surface with a 10% Sodium Thiosulfate solution to neutralize residues.
-
Pack: Scoop absorbent material into a wide-mouth jar or heavy-duty bag. Seal tightly.
-
Label: "Debris from Allylic Bromide Spill - Toxic/Flammable".
Decision & Process Logic (Visualized)
The following diagram outlines the decision-making process for handling this specific chemical waste.
Figure 1: Decision logic for the safe disposal and spill management of allylic bromide intermediates.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53471937, this compound. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Chapter 7: Management of Waste." National Academies Press. Retrieved from [Link]
-
Vanderbilt University (2023). Chemical Waste Management Guide: Halogenated Solvents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | CAS 126764-15-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. (E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | 78629-21-7 [chemicalbook.com]
- 4. 1-Bromo-6,6-dimethylhept-2-en-4-yne | C9H13Br | CID 45489594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. rubingroup.org [rubingroup.org]
Personal protective equipment for handling 1-Bromo-6,6-dimethyl-2-hepten-4-yne
Executive Safety Architecture: The "Why" Before the "How"
Handling 1-Bromo-6,6-dimethyl-2-hepten-4-yne (commonly a key intermediate in Terbinafine synthesis) requires more than standard laboratory caution. This molecule is an allylic bromide , a structural motif that confers high electrophilic reactivity.
The Mechanistic Hazard: Unlike simple alkyl halides, the allylic system stabilizes the transition state for nucleophilic substitution. Biologically, this means the molecule is a potent alkylating agent . It can rapidly alkylate DNA and proteins, leading to:
-
Lachrymatory Effects: Immediate, intense irritation of mucous membranes (eyes/throat) even at low vapor concentrations.
-
Vesicant Action: Direct skin contact can cause delayed blistering and chemical burns that are difficult to heal.
-
Sensitization: Repeated exposure may induce hypersensitivity.
Core Directive: Your PPE strategy must prevent permeation, not just contact.[1] Standard nitrile gloves often degrade or allow permeation of allylic halides within minutes.
The PPE Matrix: Task-Based Protection
Do not rely on a "one-size-fits-all" approach. Select PPE based on the potential exposure duration and volume.[2][3]
| Protection Zone | Low Risk (Analytical / Sealed Transfer) | High Risk (Synthesis / Bulk Transfer / Cleanup) | Scientific Rationale |
| Hand Protection | Double Nitrile (min. 5 mil outer, 4 mil inner). Change every 15 mins or immediately upon splash. | Laminate Film (e.g., Silver Shield® / Barrier®) worn under Nitrile gloves. | Allylic bromides permeate nitrile rapidly. Laminates provide >4h breakthrough time; outer nitrile provides dexterity. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent).[4] | Full-Face Respirator OR Splash Goggles + Face Shield. | Vapors are lachrymatory. Safety glasses are insufficient against migrating vapors. |
| Respiratory | Fume Hood (Face velocity >100 fpm). | Respirator (NIOSH-approved organic vapor cartridges) if hood work is impossible. | Prevents inhalation of alkylating vapors. |
| Body | Lab Coat (Cotton/Poly) + Closed-toe shoes. | Chemical-Resistant Apron (Tychem® or PVC) + Sleeve covers. | Cotton absorbs; impervious aprons shed spills to the floor (away from skin). |
Operational Workflow: The "Safe Loop"
This protocol uses a self-validating logic: Check -> Act -> Verify .
Phase A: Storage & Stability
-
Condition: Store at 2–8°C in a dark, inert atmosphere (Argon/Nitrogen).
-
Validation: Check for yellow/brown discoloration or precipitate before use. This indicates decomposition (HBr release) or polymerization.
-
Vessel: Use amber glass with Teflon-lined caps. Avoid metal spatulas (spark risk/corrosion).
Phase B: Active Handling (Synthesis/Transfer)
Protocol:
-
Engineering Check: Verify fume hood sash is at the safe working height and airflow monitor is green.
-
The "Double-Glove" Donning:
-
Layer 1: Laminate (Silver Shield) or High-Dexterity Nitrile (Inner).
-
Layer 2: Standard Nitrile (Outer).
-
Logic: If the outer glove is splashed, strip it immediately. The inner layer remains the sterile barrier.
-
-
Transfer Method:
-
Solids/Slurries: Use a powder funnel to avoid dust generation.
-
Liquids: Cannula transfer is preferred over pouring to minimize vapor generation. If pouring is necessary, use a funnel with a ground-glass joint.
-
-
Reaction Monitoring: Keep the reaction vessel under positive inert gas pressure to prevent moisture ingress (hydrolysis releases HBr).
Phase C: Decontamination & Quenching
-
Glassware: Do not remove contaminated glassware from the hood.
-
Rinse Protocol: Rinse glassware with Dichloromethane (DCM) first (to solubilize the organic halide), then Acetone, then Water.
-
Waste Path: All initial rinses go to Halogenated Waste .
Visualization: Safe Handling Loop
This diagram illustrates the decision logic for handling allylic bromides.
Caption: Operational logic flow ensuring continuous barrier protection during handling.
Emergency Response & Disposal
Spill Management (Small Scale < 100 mL)
-
Isolate: Close the hood sash immediately. Alert nearby personnel.
-
PPE Upgrade: Don Silver Shield gloves and a respirator if outside the hood.
-
Absorb: Use a Vermiculite or Universal Absorbent Pads . Do not use paper towels (rapid evaporation surface).
-
Disposal: Place absorbent in a wide-mouth jar, seal, and label "Halogenated Debris."
First Aid (Self-Validating)
-
Skin Contact:
-
Immediate: Wash with soap and water for 15 minutes.
-
Validation: If the skin feels "soapy" after washing (and you haven't applied soap), the alkyl halide may still be present. Continue washing.
-
Note: Do not use alcohol/acetone on skin; it enhances absorption.
-
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately (Lachrymator risk).[2][5][6]
Waste Disposal Specifications
Segregate waste to prevent uncontrolled reactions.[7]
| Waste Stream | Contents | Incompatibilities |
| Halogenated Organic | Mother liquors, DCM rinses, quenched reaction mixtures. | Strong Oxidizers, Strong Bases (Exothermic polymerization risk). |
| Solid Hazardous | Contaminated gloves, absorbent pads, silica gel. | Regular trash. |
| Sharps | Contaminated needles/syringes. | Non-contaminated glass. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53471937, this compound. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. (General permeation data for Allylic Halides vs. Nitrile). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
